molecular formula C14H16O6 B14636454 Propanedioic acid, (2-carboxyphenyl)-, 1,3-diethyl ester CAS No. 52962-28-4

Propanedioic acid, (2-carboxyphenyl)-, 1,3-diethyl ester

Cat. No.: B14636454
CAS No.: 52962-28-4
M. Wt: 280.27 g/mol
InChI Key: YGWJUHHTFAOCSU-UHFFFAOYSA-N
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Description

Propanedioic acid, (2-carboxyphenyl)-, 1,3-diethyl ester is an organic compound with the molecular formula C14H16O6. It is a derivative of propanedioic acid, where the hydrogen atoms are replaced by a 2-carboxyphenyl group and two ethyl ester groups. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

Propanedioic acid, (2-carboxyphenyl)-, 1,3-diethyl ester can be synthesized through the esterification of propanedioic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester.

Industrial Production Methods

Industrial production of this compound involves similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Propanedioic acid, (2-carboxyphenyl)-, 1,3-diethyl ester undergoes various chemical reactions, including:

    Hydrolysis: The ester groups can be hydrolyzed to yield the corresponding carboxylic acids.

    Reduction: The compound can be reduced to form alcohol derivatives.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Electrophilic reagents such as bromine or nitric acid.

Major Products Formed

    Hydrolysis: Propanedioic acid and 2-carboxyphenylacetic acid.

    Reduction: Corresponding alcohol derivatives.

    Substitution: Brominated or nitrated derivatives of the phenyl group.

Scientific Research Applications

Propanedioic acid, (2-carboxyphenyl)-, 1,3-diethyl ester has several scientific research applications:

    Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.

    Pharmaceuticals: Potential use in the development of new drugs due to its structural properties.

    Material Science: Utilized in the preparation of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of propanedioic acid, (2-carboxyphenyl)-, 1,3-diethyl ester involves its interaction with specific molecular targets. The ester groups can undergo hydrolysis to release the active carboxylic acids, which can then participate in various biochemical pathways. The phenyl group may also interact with enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • Propanedioic acid, 2-propenyl-, diethyl ester
  • Malonic acid, diethyl ester
  • Propanedioic acid, 2-(2-carboxyphenyl)-, 1,3-dimethyl ester

Uniqueness

Propanedioic acid, (2-carboxyphenyl)-, 1,3-diethyl ester is unique due to the presence of the 2-carboxyphenyl group, which imparts distinct chemical and biological properties

Properties

CAS No.

52962-28-4

Molecular Formula

C14H16O6

Molecular Weight

280.27 g/mol

IUPAC Name

2-(1,3-diethoxy-1,3-dioxopropan-2-yl)benzoic acid

InChI

InChI=1S/C14H16O6/c1-3-19-13(17)11(14(18)20-4-2)9-7-5-6-8-10(9)12(15)16/h5-8,11H,3-4H2,1-2H3,(H,15,16)

InChI Key

YGWJUHHTFAOCSU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1=CC=CC=C1C(=O)O)C(=O)OCC

Origin of Product

United States

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